![molecular formula C9H12N2 B12869527 1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom and the second carbon atom of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with methylating agents such as methyl iodide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of fully reduced pyrrolo[3,2-c]pyridine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting diverse biological activities.
Indole derivatives: Compounds with a fused pyrrole and benzene ring, known for their wide range of biological activities
Uniqueness
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable scaffold for drug discovery and development.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
1,2-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
IKNLVWISJVSMLJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(N1C)C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
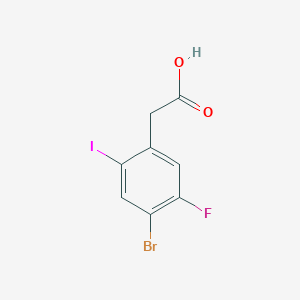
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
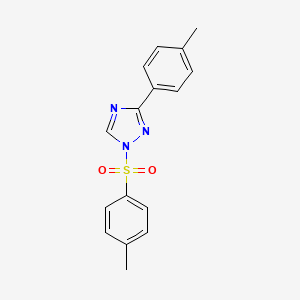

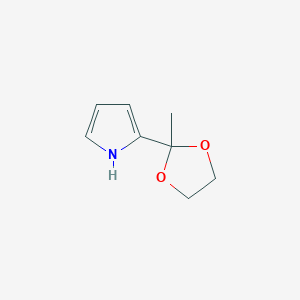
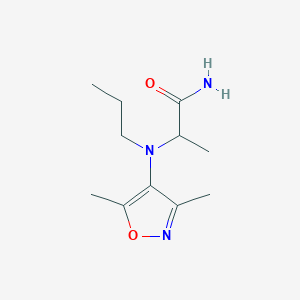
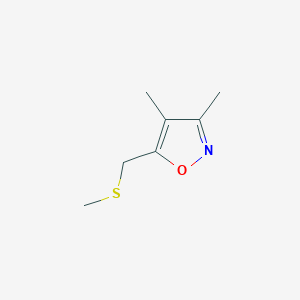
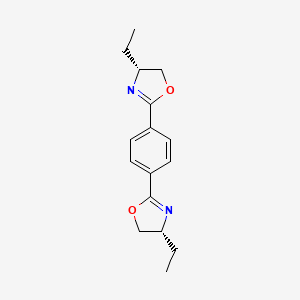
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
